molecular formula C7H5ClF3NO4S2 B8477676 4-[(Trifluoromethanesulfonyl)amino]benzene-1-sulfonyl chloride CAS No. 86301-55-5

4-[(Trifluoromethanesulfonyl)amino]benzene-1-sulfonyl chloride

Cat. No. B8477676
M. Wt: 323.7 g/mol
InChI Key: AAIQTDMSCKOEGG-UHFFFAOYSA-N
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Patent
US04767446

Procedure details

A mixture of a 40% aqueous solution of methylamine (0.7 g), 4-(trifluoromethanesulfonamido)benzenesulfonyl chloride (1.5 g) and water (20 ml) was allowed to stand overnight and made acidic with hydrochloric acid to pecipitate crystals, which were then recrystallized from a mixture of water and ethanol to give 0.65 g of N-methyl-4-(trifluoromethanesulfonamido)benzenesulfonamide (Compound No. 2). M.P., 156°-157° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]([F:20])([F:19])[S:5]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1)(=[O:7])=[O:6].Cl>O>[CH3:1][NH:2][S:15]([C:12]1[CH:13]=[CH:14][C:9]([NH:8][S:5]([C:4]([F:20])([F:19])[F:3])(=[O:7])=[O:6])=[CH:10][CH:11]=1)(=[O:17])=[O:16]

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.7 g
Type
reactant
Smiles
CN
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(S(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then recrystallized from a mixture of water and ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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